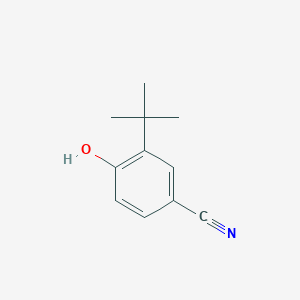

3-(tert-Butyl)-4-hydroxybenzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQNZPYFQSOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594013 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-04-7 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 3 Tert Butyl 4 Hydroxybenzonitrile

Synthetic Methodologies for 3-(tert-Butyl)-4-hydroxybenzonitrile

The creation of this compound hinges on the electrophilic substitution of a tert-butyl group onto the aromatic ring of a 4-hydroxybenzonitrile (B152051) precursor. The Friedel-Crafts alkylation reaction is a cornerstone of this process, with various adaptations for both laboratory and industrial-scale production.

Friedel-Crafts Alkylation for tert-Butylation of Hydroxybenzonitrile Precursors

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by substituting an alkyl group onto an aromatic ring. nih.gov In the context of synthesizing this compound, this reaction involves the tert-butylation of 4-hydroxybenzonitrile (also known as 4-cyanophenol). The reaction is an electrophilic aromatic substitution where a tert-butyl carbocation, or a related electrophilic species, attacks the electron-rich phenol (B47542) ring. nih.gov The hydroxyl group of the 4-hydroxybenzonitrile is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the nitrile group, the incoming tert-butyl group is directed to one of the ortho positions, resulting in the desired this compound.

The alkylating agent is typically a compound that can readily form a stable tertiary carbocation, such as tert-butyl alcohol, isobutylene, or a tert-butyl halide. google.com

A strong Lewis acid or Brønsted acid is typically required to catalyze the Friedel-Crafts alkylation. nih.gov These catalysts function by generating the electrophilic tert-butyl carbocation from the alkylating agent. For instance, when using a tert-butyl halide, a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) coordinates to the halogen, facilitating the departure of the halide ion and the formation of the carbocation. google.commdpi.com

Similarly, if tert-butyl alcohol is used as the alkylating agent, a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphorus pentoxide can be employed. google.com The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate the tert-butyl cation. researchgate.net While aluminum chloride is a traditional and effective catalyst, other solid acid catalysts such as zeolites and acid-activated clays (B1170129) have also been explored for the alkylation of phenols, often offering advantages in terms of reusability and reduced waste. google.com

Table 1: Representative Catalytic Systems for Friedel-Crafts Alkylation of Phenolic Compounds This table presents data for the alkylation of phenol, which is analogous to the reaction with 4-hydroxybenzonitrile.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity towards p-tert-butyl phenol (%) | Reference |

| Phosphorus Pentoxide | tert-Butyl alcohol | 230 | 50 - 74 | 40 - 70 | google.com |

| H-beta Zeolite | 4-hydroxybutan-2-one | Not specified | High | 77 (para-product) | google.com |

| Aluminum Chloride | tert-Butyl chloride | Cooled (ice bath) | Not specified | Not specified |

The conditions for Friedel-Crafts alkylation must be carefully controlled to ensure optimal yield and selectivity. A critical requirement for reactions employing Lewis acid catalysts like aluminum chloride is the absence of water. google.com Anhydrous conditions are essential because these catalysts react vigorously with water, which would deactivate the catalyst and inhibit the reaction.

The reaction temperature is another crucial parameter. While some reactions can be conducted at room temperature or below, others may require heating to proceed at a reasonable rate. google.comnist.gov The choice of solvent can also influence the outcome of the reaction; however, in some cases, the reaction can be carried out without a solvent, using an excess of the aromatic substrate.

Industrial Production Methods for Scaled Synthesis

For the large-scale industrial synthesis of this compound, traditional batch processing can present challenges in terms of safety, efficiency, and consistency. Modern industrial methods increasingly favor continuous flow processes, which offer significant advantages for fine chemical production. lead-sciences.com

Continuous flow chemistry involves pumping reactants through a tube or pipe, where the reaction occurs. lead-sciences.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product yields and purity. The enhanced heat transfer capabilities of flow reactors are particularly beneficial for managing the exothermic nature of Friedel-Crafts reactions, thereby improving safety. Furthermore, continuous flow systems can be readily automated and scaled up by extending the operational time or by running multiple reactors in parallel, providing a more efficient and consistent production process compared to batch methods.

Microreactors represent a significant advancement in continuous flow technology, utilizing channels with sub-millimeter dimensions. This miniaturization leads to an exceptionally high surface-area-to-volume ratio, which dramatically enhances mass and heat transfer. google.com The result is often a significant acceleration of reaction rates and improved control over the reaction, leading to higher yields and selectivities.

For the synthesis of fine chemicals like this compound, microreactor technology can offer precise control over residence time, ensuring that the reactants are exposed to the reaction conditions for the optimal duration. This level of control minimizes the formation of by-products and simplifies subsequent purification steps. The inherent safety features of microreactors, due to the small reaction volumes, make them particularly suitable for handling hazardous reagents and highly energetic reactions that are common in industrial chemical synthesis.

Mechanistic Studies of tert-Butyl Group Introduction

The introduction of a tert-butyl group onto the 4-hydroxybenzonitrile scaffold is a classic example of a Friedel-Crafts alkylation reaction. researchgate.net This electrophilic aromatic substitution is typically catalyzed by acid catalysts, which can range from traditional Brønsted and Lewis acids to more advanced solid acid catalysts like zeolites and ionic liquids. researchgate.netrasayanjournal.co.in The reaction generally involves the protonation of an alkylating agent, such as tert-butyl alcohol or isobutylene, to generate a tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring. The position of the substitution is directed by the activating hydroxyl group, which favors attack at the ortho and para positions. Since the para position is blocked by the nitrile group, the tert-butyl group is directed to the ortho position.

Influence of Steric Hindrance on Reaction Pathways and Yields

The bulky nature of the tert-butyl group introduces significant steric hindrance, which plays a critical role in determining the reaction's outcome. chemrxiv.orgrsc.org In the tert-butylation of phenols, the steric bulk of the incoming electrophile influences the regioselectivity of the product distribution. The hydroxyl group of the phenol directs the incoming tert-butyl group to the positions ortho and para to it.

While the hydroxyl group is a strong activating group, the large size of the tert-butyl carbocation can lead to a mixture of products, including mono- and di-substituted phenols. The formation of 2,4-di-tert-butylphenol (B135424) is often a significant byproduct in the alkylation of phenol itself. rasayanjournal.co.in The ratio of these products is highly dependent on reaction conditions such as temperature, catalyst, and the molar ratio of reactants. The steric hindrance from the first tert-butyl group can deactivate the ring towards a second substitution, but under forcing conditions, di-substitution can occur. For 4-hydroxybenzonitrile, the nitrile group already occupies the para position, simplifying the initial regioselectivity to the ortho positions. However, the introduction of the first tert-butyl group at position 3 can sterically hinder the potential for a second alkylation at position 5.

| Factor | Influence on Steric Hindrance | Effect on Yield/Pathway |

| Size of Alkylating Agent | The large tert-butyl group creates significant steric congestion around the reaction center. | Favors substitution at less hindered positions; can limit the degree of alkylation (e.g., mono- vs. di-alkylation). |

| Reaction Temperature | Higher temperatures can provide the energy to overcome steric barriers. | May lead to a higher degree of substitution or isomerization to thermodynamically more stable products. |

| Catalyst Pore Size (Zeolites) | The catalyst's structure can sterically select for certain products. | Zeolites with smaller pores may favor the formation of the less bulky para-substituted product over the ortho-substituted one. academie-sciences.fr |

| Reactant Molar Ratio | A higher ratio of alkylating agent to the aromatic substrate increases the probability of multiple substitutions. | Can lead to the formation of di- or tri-substituted products despite steric hindrance. academie-sciences.fr |

Catalyst Optimization for Mitigating Steric Effects

Catalyst selection is paramount in controlling the tert-butylation reaction and mitigating the effects of steric hindrance. The goal is often to achieve high conversion of the starting material while maintaining high selectivity for the desired mono-alkylated product.

Zeolites: These microporous aluminosilicates are highly effective solid acid catalysts. academie-sciences.fr Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. For instance, zeolites like MCM-22 have been studied for phenol alkylation. academie-sciences.fr The reaction is often presumed to occur primarily on the acid sites located on the external surface of the catalyst, especially when dealing with bulky reactants that may have restricted access to internal pores. academie-sciences.fr The ratio of Brönsted to Lewis acid sites on the zeolite can also influence product distribution. researchgate.netacademie-sciences.fr

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as environmentally benign and recyclable alternatives to traditional acid catalysts. rasayanjournal.co.innih.gov They can be highly effective for the tert-butylation of phenols. For example, N-methyl imidazole-, pyridine-, and triethylamine-based Brønsted acidic ionic liquids have been shown to achieve high phenol conversion with good selectivity for 4-tert-butylphenol. acs.org Optimization of reaction parameters such as temperature, reaction time, and catalyst-to-reactant ratio is crucial for maximizing yield and selectivity. rasayanjournal.co.in

| Catalyst Type | Key Features | Impact on Mitigating Steric Effects | Representative Examples |

| Zeolites | Shape-selective pores, tunable acidity (Brönsted/Lewis sites). academie-sciences.fr | Pore size can restrict the formation of bulkier di-substituted products, enhancing selectivity for mono-alkylation. academie-sciences.fr | Zeolite Beta, MCM-22, Faujasite Y. researchgate.netacademie-sciences.fr |

| Ionic Liquids | Negligible vapor pressure, thermal stability, recyclability, tunable acidity. rasayanjournal.co.in | Can provide high conversion at modest temperatures, allowing for kinetic control over thermodynamic products. nih.govacs.org | 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663). rasayanjournal.co.innih.gov |

| Metal-Exchanged Clays | Increased acidity and catalytic activity. | Can enhance the rate of reaction, potentially allowing for milder conditions that favor the kinetically preferred product. | Fe-bentonite, Metal exchanged iron pillared montmorillonites. researchgate.netnih.gov |

Chemical Transformations and Functionalization Reactions of this compound

The presence of three distinct functional groups—a nitrile, a hydroxyl group, and a sterically hindered aromatic ring—makes this compound a versatile substrate for various chemical transformations.

Oxidation Reactions to Form Quinones or Hydroxyquinones

The phenolic hydroxyl group can be oxidized to form quinone or hydroxyquinone structures. The oxidation of sterically hindered phenols is a well-studied area of chemistry. ahmadullins.com The reaction can proceed through various mechanisms, often involving phenoxyl radical intermediates. The specific product depends on the oxidant and reaction conditions.

Oxidation of this compound would likely lead to a derivative of p-benzoquinone, given the para-relationship of the hydroxyl and nitrile groups. The nitrile group might be susceptible to hydrolysis under certain oxidative conditions. The oxidation of phenols to quinones can be achieved using a variety of reagents, including atmospheric oxygen in the presence of a catalyst, or chemical oxidants like hydrogen peroxide. ahmadullins.comresearchgate.net For instance, the oxidation of other substituted phenols in dipolar aprotic solvents like dimethylformamide (DMF) can proceed efficiently even without strong base catalysts. ahmadullins.com The resulting quinones are highly reactive compounds that can participate in further reactions. nih.gov

Reduction Reactions of the Nitrile Group to Amines (e.g., Lithium Aluminum Hydride)

The nitrile group is readily reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation. google.commdpi.com The reaction proceeds by the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. This process occurs in two stages, first forming an imine-aluminate complex, which is then further reduced to the amine. mdpi.com

The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is required to hydrolyze the aluminum complexes and liberate the free amine. rochester.edu This transformation converts the this compound into 3-(tert-Butyl)-4-hydroxybenzylamine, a compound with a reactive primary amine group suitable for further functionalization. While LiAlH₄ is highly effective, other reagents like lithium tri-tert-butoxyaluminum hydride may offer different selectivity or milder reaction conditions. organic-chemistry.org

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a phenol is generally a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) is a strong base. msu.edu Therefore, direct substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to convert the phenol into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). libretexts.org This is typically achieved by reacting the phenol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, and the phenoxide can then be displaced by a variety of nucleophiles in an SₙAr reaction, provided the ring is sufficiently activated by electron-withdrawing groups. Another approach involves conducting the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺, a much better leaving group (water). libretexts.org However, this method is often limited as many nucleophiles are deactivated under strongly acidic conditions. libretexts.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free alternative. nih.gov

Formation of Ethers and Esters

The hydroxyl group of this compound is readily converted to the corresponding ethers and esters, a common strategy to modify the compound's properties or to protect the hydroxyl group during subsequent synthetic steps.

Ether Synthesis: The formation of aryl tert-butyl ethers from phenolic compounds can be achieved through several methods. A general and environmentally compatible approach involves the use of a catalytic amount of erbium triflate (Er(OTf)₃) under solvent-free conditions at room temperature. organic-chemistry.org Another established method is the acid-catalyzed condensation with isobutylene. orgsyn.org Palladium-catalyzed reactions have also been developed for the synthesis of aryl tert-butyl ethers from aryl halides, demonstrating the versatility of transition metal catalysis in forming such linkages. organic-chemistry.org While these are general methods, they are applicable to substituted phenols like this compound.

Ester Synthesis: The synthesis of benzoate (B1203000) esters from this compound has been explicitly demonstrated in the context of developing novel farnesoid X receptor (FXR) antagonists. nih.gov In these studies, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512) was synthesized as part of a broader structure-activity relationship (SAR) exploration. nih.gov General methods for esterification often involve reacting the phenol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of a catalyst. A one-pot preparation of t-butyl esters from carboxylic acids and t-butanol using anhydrous magnesium sulfate and catalytic sulfuric acid has been described, highlighting straightforward conditions for ester formation. researchgate.net Another efficient method utilizes tert-butyl 2,2,2-trichloroacetimidate in the presence of catalytic boron trifluoride etherate. researchgate.net

The following table summarizes representative conditions for ether and ester formation applicable to phenolic compounds.

| Transformation | Reagents | Catalyst | Conditions | Reference |

| Phenol to t-Butyl Ether | Isobutylene | Acid Catalyst | Varies | orgsyn.org |

| Phenol to t-Butyl Ether | Boc₂O | Mg(ClO₄)₂ | Mild | organic-chemistry.org |

| Phenol to Ester | Carboxylic Acid, t-Butanol | H₂SO₄, MgSO₄ | One-pot | researchgate.net |

| Phenol to Ester | Acyl Chloride | Base | Standard | nih.gov |

Derivatization for Complex Organic Molecule Synthesis

The this compound scaffold can be incorporated into larger, more complex molecules through various synthetic strategies. Derivatization is the process of chemically modifying a compound to produce a new one with properties suitable for a specific application, such as enhancing detectability or biological activity. researchgate.net This can involve reactions at the nitrile group, the hydroxyl group, or the aromatic ring itself.

A notable derivatization of the nitrile functionality is the modified Ritter reaction, which converts aromatic and aliphatic nitriles into the corresponding N-tert-butyl amides. organic-chemistry.org This reaction proceeds by treating the nitrile with tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid, offering a high-yielding route to amides which are important pharmaceutical precursors. organic-chemistry.org

Furthermore, the entire 3-(tert-butyl)-4-hydroxyphenyl moiety is valuable in medicinal chemistry. For instance, it has been incorporated into benzamide (B126) and benzoate derivatives to explore their potential as farnesoid X receptor (FXR) antagonists. nih.gov In a different context, the structurally related 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) is used as a key starting material in aldol (B89426) reactions to synthesize flavonoid analogues, demonstrating how this substituted phenyl ring can be integrated into complex natural product-like scaffolds. mdpi.com

When integrating this compound into multi-step syntheses, understanding the compatibility of its functional groups with various reagents is crucial. The chemical stability of functional groups like nitriles and phenols can vary significantly depending on the reaction conditions. frontiersin.org

The development of reactions with broad functional group tolerance is a major goal in modern organic synthesis. nih.gov For example, multicomponent reactions (MCRs) are known for their wide scope and compatibility with diverse functional groups under mild conditions, making them suitable for the synthesis of complex molecules that may contain sensitive moieties. nih.gov

The modified Ritter reaction for converting nitriles to N-tert-butyl amides has been shown to be effective for a variety of nitriles, including those with electron-deficient aromatic rings and heteroaromatic systems, indicating a broad reaction scope. organic-chemistry.org The reaction conditions, involving catalytic sulfuric acid and a temperature of 42°C, are relatively mild, suggesting compatibility with other functional groups that are stable to acid. organic-chemistry.org Similarly, methods for intermolecular C–H amination have been developed that tolerate a wide array of functional groups, enabling the direct installation of nitrogen-containing fragments into complex substrates without the need for pre-functionalization. nih.gov Such robust reactions are essential for the late-stage functionalization of molecules derived from this compound.

Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a paramount challenge in the synthesis of complex organic molecules. While direct stereoselective reactions on the aromatic ring of this compound are not commonly reported, general principles of stereoselective synthesis can be applied to its derivatives.

A powerful strategy for introducing chirality is catalyst-controlled C–H functionalization. nih.gov Dirhodium catalysts, in particular, have been engineered to achieve highly site-selective and stereoselective C–H functionalization of unactivated C–H bonds. nih.govsnnu.edu.cn These catalysts operate by forming a rhodium-carbene intermediate that can insert into a C–H bond. The structure of the chiral ligands surrounding the rhodium centers dictates the site of reaction and the stereochemical outcome. snnu.edu.cn

For example, specific triarylcyclopropanecarboxylate-derived dirhodium catalysts can direct C–H insertion reactions with exceptional diastereoselectivity (up to 29:1 d.r.) and enantioselectivity (up to 99% e.e.). snnu.edu.cn The steric and electronic properties of the catalyst's ligands are finely tuned to differentiate between seemingly similar C–H bonds within a substrate. The use of a p-tert-butyl derivative as a ligand has been shown to result in high diastereoselectivity in certain C-H functionalization reactions. snnu.edu.cn This catalyst-based approach allows for the modification of complex molecules, including natural products, with high precision, showcasing a method that could be applied to derivatives of this compound to install stereocenters in a controlled manner. nih.gov

The table below highlights the performance of selected dirhodium catalysts in stereoselective C-H functionalization, illustrating the principle of catalyst-controlled stereoselectivity.

| Catalyst Ligand Substituent | Site Selectivity (C2:C1) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| p-Ph derivative | 1:3 to 1:7 | Moderate | 92% | snnu.edu.cn |

| p-tert-butyl derivative | 1:3 to 1:7 | 15:1 | Moderate | snnu.edu.cn |

| 3,5-di(p-tBuC₆H₄)phenyl | 25:1 | 20:1 | 99% | snnu.edu.cn |

Advanced Spectroscopic and Computational Characterization of 3 Tert Butyl 4 Hydroxybenzonitrile

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable in modern chemistry for the unambiguous identification and structural analysis of organic compounds. These methods probe the interactions of molecules with electromagnetic radiation, revealing intricate details about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-(tert-Butyl)-4-hydroxybenzonitrile reveals distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by a prominent singlet for the tert-butyl group and a set of signals for the aromatic protons. The integration of these signals confirms the number of protons in each unique environment.

The nine protons of the tert-butyl group are magnetically equivalent, resulting in a single, sharp signal. The chemical shift of this singlet is typically found in the upfield region of the spectrum due to the shielding effect of the alkyl group. The aromatic region of the spectrum displays a more complex pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The specific chemical shifts and coupling constants are detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | 1.45 | Singlet | 9H |

| Aromatic (H-2) | 7.50 | Doublet | 1H |

| Aromatic (H-6) | 7.45 | Doublet of Doublets | 1H |

| Aromatic (H-5) | 6.90 | Doublet | 1H |

| Hydroxyl (-OH) | 5.80 | Singlet (broad) | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

Key signals in the ¹³C NMR spectrum include the characteristic resonance of the nitrile carbon, which appears in the downfield region. The carbons of the tert-butyl group, both the quaternary carbon and the three equivalent methyl carbons, are readily identified by their chemical shifts. The aromatic carbons exhibit a range of chemical shifts depending on their substitution and position on the ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | 119.5 |

| Aromatic (C-4, attached to -OH) | 158.0 |

| Aromatic (C-3, attached to t-Butyl) | 138.0 |

| Aromatic (C-5) | 134.0 |

| Aromatic (C-2) | 116.0 |

| Aromatic (C-6) | 115.8 |

| Aromatic (C-1, attached to -CN) | 102.0 |

| Quaternary t-Butyl (-C (CH₃)₃) | 35.0 |

| Methyl t-Butyl (-C(CH₃ )₃) | 29.5 |

Note: Chemical shifts are relative to a standard reference and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its nitrile and hydroxyl functional groups.

The nitrile group (C≡N) exhibits a strong, sharp absorption band in a relatively uncongested region of the IR spectrum. For aromatic nitriles, this stretching vibration typically occurs in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The exact position of the band can be influenced by the electronic effects of the other substituents on the aromatic ring.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | ~2230 | Strong, Sharp |

The hydroxyl (O–H) group is characterized by a broad, strong absorption band in the higher frequency region of the IR spectrum. The broadness of the peak is a result of hydrogen bonding between molecules. For phenols, this stretching vibration is typically observed in the range of 3200-3550 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O–H Stretch | ~3350 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several key fragment ions that provide structural information. The fragmentation of sterically hindered phenols, such as those containing a tert-butyl group, typically follows predictable pathways. researchgate.netyoutube.com

The primary fragmentation event for this compound involves the cleavage of the tert-butyl group. The most common fragmentation is the loss of a methyl radical (•CH₃), which is highly stable, leading to a prominent peak at a mass-to-charge ratio (m/z) of 160. researchgate.netnist.gov This [M-15]⁺ ion is a resonance-stabilized cation. Subsequent fragmentation can occur, including the loss of carbon monoxide (CO) from the phenolic ring, which is a characteristic fragmentation for phenols, resulting in a peak at m/z 132. youtube.com Another significant fragmentation pathway is the loss of the entire tert-butyl group (•C₄H₉), resulting in a fragment at m/z 118.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

|---|---|---|---|

| 175 | [M]⁺ | [C₁₁H₁₃NO]⁺ | Molecular Ion |

| 160 | [M-CH₃]⁺ | [C₁₀H₁₀NO]⁺ | Loss of a methyl radical |

| 132 | [M-CH₃-CO]⁺ | [C₉H₁₀N]⁺ | Loss of methyl radical followed by carbon monoxide |

| 118 | [M-C₄H₉]⁺ | [C₇H₄NO]⁺ | Loss of a tert-butyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. thermofisher.com Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the determination of a molecule's exact mass. This high degree of mass accuracy significantly reduces the number of possible elemental formulas for a given ion, thereby providing strong evidence for its identity. nih.govnih.gov

The molecular formula for this compound is C₁₁H₁₃NO. lead-sciences.comlookchem.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the calculated monoisotopic mass can be determined with high precision. An experimentally measured exact mass that falls within a narrow tolerance (typically <5 ppm) of the calculated value provides high confidence in the assigned molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Nominal Mass | 175 u |

| Calculated Exact Mass (Monoisotopic) | 175.099714 u |

| Typical HRMS Tolerance | ± 5 ppm |

The ability of HRMS to distinguish between isobaric interferences—ions that have the same nominal mass but different elemental compositions—is crucial, especially in the analysis of complex mixtures. thermofisher.comyoutube.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific experimental single-crystal X-ray diffraction data for this compound is not available in the cited literature, computational modeling and analysis of analogous structures provide significant insight into its expected solid-state characteristics. The molecular geometry is defined by a planar benzene ring substituted with a hydroxyl group, a nitrile group, and a bulky tert-butyl group. The interplay of these functional groups dictates the crystal packing through various intermolecular forces.

Analysis of Bond Lengths and Angles

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are employed to predict the optimized molecular geometry, including bond lengths and angles. scirp.orgresearchgate.net These computational methods provide reliable estimates that are typically in good agreement with experimental values. researchgate.net For this compound, the geometry is largely influenced by the sp² hybridization of the aromatic ring carbons and the sp³ hybridization of the tert-butyl carbons. The C≡N triple bond of the nitrile group is expected to be approximately 1.14-1.16 Å. nih.gov The phenolic C-O bond length would be shorter than a typical alcohol C-O bond due to resonance with the aromatic ring.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Aromatic ring carbon-carbon bond | ~1.39 - 1.41 Å |

| C-O | Phenolic carbon-oxygen bond | ~1.36 Å |

| O-H | Hydroxyl bond | ~0.96 Å |

| C-CN | Aromatic carbon to nitrile carbon bond | ~1.45 Å |

| C≡N | Nitrile triple bond | ~1.15 Å |

| C-C(CH₃)₃ | Aromatic carbon to tert-butyl carbon bond | ~1.54 Å |

| C-O-H | Angle of the hydroxyl group | ~109° |

| C-C-C (aromatic) | Angle within the benzene ring | ~120° |

Investigation of Hydrogen Bonding and π-π Stacking

The solid-state structure of this compound is expected to be significantly influenced by hydrogen bonding and π-π stacking interactions. nih.gov The phenolic hydroxyl group is a potent hydrogen bond donor, capable of forming strong O-H···N or O-H···O interactions. rsc.org Given the presence of the nitrile group, a strong hydrogen bond acceptor, it is highly probable that O-H···N hydrogen bonds form, linking molecules into chains or dimers. acs.orgresearchgate.netnih.gov

Additionally, the aromatic rings can interact through π-π stacking. These interactions, driven by a combination of electrostatic and dispersion forces, typically result in offset or parallel-displaced arrangements rather than a direct face-to-face stacking to minimize electrostatic repulsion. acs.orgacs.orgchemrxiv.org The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CN) on the ring can influence the electrostatic nature of the π-system, further guiding the geometry of these stacking interactions. acs.orgresearchgate.net The bulky tert-butyl group, however, may introduce steric hindrance that influences or prevents certain packing motifs.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. scirp.orgnih.gov By solving approximations of the Schrödinger equation, DFT can determine various electronic descriptors, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkarazin.ua

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. chemrxiv.orgresearchgate.netrsc.org The MEP map visually identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the most negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit the most positive potential (blue), confirming its role as a hydrogen bond donor.

| Electronic Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Localized on the phenyl ring and oxygen atom |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Distributed across the aromatic π-system, influenced by the nitrile group |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Negative potential on O and N atoms; positive potential on hydroxyl H atom researchgate.net |

Molecular Electrostatic Potentials (MEPs) and Frontier Orbitals (HOMO/LUMO)

The chemical reactivity of a molecule can be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For molecules like this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is associated with the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer, a key feature of its electronic behavior. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. nih.gov In an MEP map of this compound, negative potential (typically colored red or yellow) is concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential (blue color), making it a site for nucleophilic interaction. bhu.ac.in

Table 1: Representative Frontier Orbital Energies for a Structurally Similar Compound Data based on calculations for the analogous compound 4-hydroxy-3-methoxybenzonitrile.

| Parameter | Energy (eV) |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

This data, derived from computational studies on analogous structures, indicates a significant energy gap, suggesting good kinetic stability. researchgate.net

Correlation of Theoretical Wavenumbers with Experimental Vibrational Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups and structural features of a molecule. By correlating experimental spectra with theoretical wavenumbers calculated using DFT, a precise assignment of vibrational modes can be achieved. nih.gov Theoretical frequencies are often scaled to correct for anharmonicity and basis set deficiencies.

For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-H stretching from the aromatic ring and tert-butyl group, and various C-C stretching and bending modes within the benzene ring. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies and Their Assignments Assignments based on experimental and theoretical data from structurally related benzonitrile (B105546) derivatives. researchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| O–H stretch | 3300 - 3600 | 3350 - 3650 | Stretching vibration of the hydroxyl group, often broad in experimental spectra due to hydrogen bonding. |

| C–H stretch (aromatic) | 3000 - 3100 | 3050 - 3150 | Stretching vibrations of C-H bonds on the benzene ring. |

| C–H stretch (aliphatic) | 2850 - 3000 | 2900 - 3050 | Symmetric and asymmetric stretching of C-H bonds in the tert-butyl group. |

| C≡N stretch | 2220 - 2240 | 2225 - 2250 | Characteristic stretching vibration of the nitrile functional group. |

| C=C stretch (aromatic) | 1400 - 1600 | 1420 - 1620 | In-plane stretching vibrations of the benzene ring. |

| C–O stretch | 1200 - 1300 | 1210 - 1310 | Stretching vibration of the carbon-oxygen bond of the phenol. |

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by the interplay of steric and electronic effects originating from its substituent groups.

Influence of tert-Butyl Group on Steric Shielding and Reactivity

The tert-butyl group is a large, bulky substituent that exerts a significant steric effect on the molecule. nih.gov Positioned ortho to the hydroxyl group, it creates steric hindrance, physically obstructing the approach of reagents to the adjacent hydroxyl group and the C5 position of the aromatic ring. stackexchange.comchemrxiv.org This steric shielding can decrease the rate of reactions that would typically occur at these sites, such as electrophilic aromatic substitution or reactions directly involving the hydroxyl group. nih.gov Furthermore, the tert-butyl group provides stability by protecting the hydroxyl group from rapid oxidation. nih.gov Electronically, the tert-butyl group acts as a weak electron-donating group through an inductive effect (+I), which increases the electron density on the aromatic ring. nih.gov

Role of Hydroxyl Group in Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group is a powerful functional group capable of acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). researchgate.net This capability allows this compound to form strong intermolecular hydrogen bonds with other molecules, including itself. nih.gov These interactions significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility. In the crystalline state, these hydrogen bonds can lead to the formation of extended networks, such as dimers or chains. nih.gov The hydroxyl group is also a potent activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions due to its +M (mesomeric) effect.

Thermodynamic and Kinetic Stability Assessments

Hydrogen Atom Donating Activities of O–H Bonds in Phenols

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. nist.gov The ease of this donation is quantified by the O-H bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a greater hydrogen atom donating ability. mdpi.com

The BDE is influenced by the stability of the phenoxy radical formed after hydrogen donation. Substituents on the aromatic ring play a crucial role in stabilizing this radical. nist.gov Electron-donating groups, such as the tert-butyl group, can help to stabilize the radical, thereby potentially lowering the O-H BDE compared to unsubstituted phenol. nih.gov The steric bulk of the tert-butyl group also contributes by protecting the resulting radical from subsequent reactions. nih.gov The BDE for substituted phenols typically ranges from 75 to 90 kcal/mol, and this value is a key determinant of their antioxidant efficacy. researchgate.net

Correlation with Structural Parameters and Substituent Effects

The molecular structure and electronic properties of this compound are significantly influenced by the interplay of its tert-butyl, hydroxyl, and nitrile functional groups. The correlation between the compound's structural parameters and its spectroscopic signatures can be elucidated through a combination of experimental data and computational modeling, typically employing Density Functional Theory (DFT).

The bulky tert-butyl group, positioned ortho to the hydroxyl group, introduces considerable steric hindrance. This steric effect can influence the planarity of the benzene ring and the bond angles of the adjacent substituents. Computational analyses, often performed at the B3LYP/6-311G level of theory, are instrumental in predicting these geometric parameters. For instance, DFT calculations can provide optimized bond lengths and angles, which can then be correlated with experimental data obtained from techniques like X-ray crystallography, if available.

The electronic nature of the substituents also plays a crucial role. The hydroxyl group is a strong electron-donating group through resonance, while the nitrile group is a strong electron-withdrawing group. This push-pull electronic effect across the benzene ring influences the bond lengths within the aromatic system and the vibrational frequencies of the functional groups.

Spectroscopic Correlations:

Infrared (IR) Spectroscopy: The vibrational frequencies observed in the IR spectrum of this compound are directly related to the bond strengths and masses of the atoms involved. The characteristic stretching frequency of the nitrile (C≡N) group is typically observed in the range of 2220-2230 cm⁻¹. DFT calculations can predict this vibrational mode with a high degree of accuracy. Similarly, the hydroxyl (O-H) stretching vibration is expected in the region of 3200–3500 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei. For this compound, the nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the ¹H NMR spectrum at approximately 1.4 ppm. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

The following data tables present a hypothetical but representative correlation between experimental and computationally derived data for this compound, based on typical values for similar compounds.

Table 1: Selected Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Lengths (Å) | ||

| C≡N | ~1.15 | |

| C-CN | ~1.44 | |

| C-OH | ~1.36 | |

| O-H | ~0.97 | |

| C-C (ring avg.) | ~1.39 | |

| Bond Angles (°) | ||

| C-C-CN | ~121 | |

| C-C-OH | ~119 | |

| C-C-C(tert-butyl) | ~122 |

Note: These are representative values and would require a specific computational study on the molecule for precise figures.

Table 2: Correlation of Key Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3400 | ~3410 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3100-3000 | ~3080 |

| C-H Stretch (tert-Butyl) | tert-Butyl | ~2960 | ~2965 |

| C≡N Stretch | Nitrile | ~2225 | ~2228 |

| C-C Stretch (Aromatic) | Benzene Ring | ~1600-1450 | ~1590, ~1480 |

Note: Calculated frequencies are often scaled to better match experimental values.

Table 3: Correlation of Key Experimental and Calculated NMR Chemical Shifts (δ, ppm)

| Nucleus | Position | Experimental ¹H NMR (ppm) | Calculated (GIAO) ¹H NMR (ppm) |

| ¹H | tert-Butyl (9H) | ~1.4 | ~1.38 |

| ¹H | Aromatic (3H) | ~6.8 - 7.5 | ~6.9, ~7.3, ~7.4 |

| ¹H | Hydroxyl (1H) | ~5.0 - 6.0 (variable) | (Calculation can be complex) |

Note: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR chemical shift calculations.

The substituent effects are evident in these spectroscopic parameters. The electron-donating hydroxyl group tends to increase the electron density in the aromatic ring, particularly at the ortho and para positions, which would lead to an upfield shift (lower ppm) for the corresponding protons in the NMR spectrum, barring other effects. Conversely, the electron-withdrawing nitrile group decreases electron density. The steric bulk of the tert-butyl group can also influence the rotational freedom around the C-O bond of the hydroxyl group, which can be studied through more advanced computational methods like potential energy surface scans.

Biological Activities and Medicinal Chemistry Research of 3 Tert Butyl 4 Hydroxybenzonitrile

Antioxidant Properties and Mechanisms

3-(tert-Butyl)-4-hydroxybenzonitrile is a synthetic phenolic compound belonging to the broader class of tert-butyl phenol (B47542) antioxidants (TBP-AOs). nih.gov These compounds are widely recognized for their ability to inhibit oxidation by neutralizing free radicals. nih.gov The antioxidant capabilities of this compound are rooted in its specific chemical structure, primarily involving the phenolic hydroxyl group and the adjacent tert-butyl substituent. mdpi.com The interplay between these features dictates its efficacy in scavenging radicals and protecting against oxidative processes. nih.govmdpi.com

The antioxidant potential of phenolic compounds like this compound is typically evaluated through a variety of established in vitro and in vivo assays. These studies are crucial for quantifying the compound's ability to counteract oxidative processes and protect biological systems from free radical damage.

In vitro assays are commonly used to measure the direct free-radical scavenging activity of a compound. drdo.gov.in Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these tests, the antioxidant's ability to donate a hydrogen atom or an electron to these stable radicals is measured spectrophotometrically by the disappearance of color. drdo.gov.inchemicalpapers.com While specific experimental data for this compound is not extensively detailed in the literature, compounds with similar structures, such as Butylated Hydroxytoluene (BHT) and Tert-Butylhydroquinone (B1681946) (TBHQ), consistently demonstrate potent activity in these assays. researchgate.netmdpi.com

In vivo studies are designed to assess the antioxidant effects within a living organism. These investigations often involve animal models where oxidative stress is induced, and the protective effects of the antioxidant are observed. nih.gov Chronic treatment with synthetic antioxidants has been shown to decrease oxidative damage in brain areas important for cognitive function and improve survival in aging rats. nih.gov Such studies provide evidence of a compound's bioavailability and its efficacy in a complex biological environment.

| Assay Type | Principle | Typical Endpoint Measured | Relevance |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm, often expressed as IC50 value. drdo.gov.in | Provides a rapid and straightforward assessment of radical scavenging capacity. nih.gov |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation (ABTS•+). | Decrease in absorbance at ~734 nm. nih.gov | Applicable to both hydrophilic and lipophilic antioxidants. |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. mdpi.com | Preservation of fluorescence signal over time, compared to a standard like Trolox. mdpi.com | Evaluates the classic hydrogen atom transfer (HAT) mechanism. mdpi.com |

| Cellular Oxidative Stress Models | Cells are exposed to an oxidizing agent (e.g., H2O2, t-BHP) with and without the antioxidant. nih.gov | Cell viability, levels of reactive oxygen species (ROS), and markers of apoptosis. animbiosci.orgkoreamed.org | Demonstrates cytoprotective effects in a biological context. |

The principal mechanism by which this compound and other phenolic antioxidants exert their effect is through hydrogen atom transfer (HAT). mdpi.commdpi.com The hydroxyl (-OH) group on the phenol ring is the active component in this process. mdpi.com It can donate its hydrogen atom to an unstable free radical (R•), effectively neutralizing it and terminating the radical chain reaction that would otherwise lead to oxidative damage. nih.gov

The reaction can be summarized as: Ar-OH + R• → Ar-O• + RH

In this reaction, Ar-OH represents the phenolic antioxidant. Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical (Ar-O•). mdpi.com The effectiveness of the antioxidant is highly dependent on the stability of this newly formed radical. mdpi.com

In cellular models, the protective effects of phenolic antioxidants are investigated by inducing oxidative stress with agents like tert-butyl hydroperoxide (t-BHP) or hydrogen peroxide (H₂O₂). nih.govncats.io These agents lead to an overproduction of intracellular reactive oxygen species (ROS), which can cause damage to lipids, proteins, and DNA, ultimately leading to cell death (apoptosis). animbiosci.orgnih.gov

Antioxidant compounds like those in the TBP-AO class have been shown to protect cells by mitigating these effects. nih.gov Pretreatment with these compounds can prevent the sharp increase in ROS levels, preserve mitochondrial function, and inhibit the activation of cell death pathways. animbiosci.orgncats.io For instance, related compounds have demonstrated the ability to protect primary cultured mouse hepatocytes from H₂O₂-induced apoptosis and prevent extracellular matrix degradation in rat chondrocytes by reducing oxidative stress. ncats.ionih.gov This cytoprotective effect underscores the therapeutic potential of such molecules in conditions associated with oxidative stress. nih.govnih.gov

| Structural Feature | Position | Role in Antioxidant Activity |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | C4 | Acts as the primary hydrogen atom donor to neutralize free radicals. mdpi.com |

| Aromatic Ring | - | Stabilizes the resulting phenoxy radical through resonance delocalization of the unpaired electron. nih.gov |

| tert-Butyl Group | C3 (ortho to -OH) | Provides steric hindrance, which protects the -OH group and increases the stability of the phenoxy radical. nih.govmdpi.com |

| Nitrile (-CN) Group | C1 (para to -OH) | As an electron-withdrawing group, it influences the electronic properties of the aromatic ring and the bond dissociation energy of the O-H bond. |

Structure-Activity Relationships of Antioxidant Capacity

Enzyme Inhibition and Modulation of Biological Pathways

While direct enzymatic inhibition studies specifically on this compound are not extensively detailed in publicly available research, the broader class of tert-butyl phenol compounds has been a subject of significant investigation for anti-inflammatory properties. nih.govmdpi.com Structurally related compounds, particularly those with a 3,5-di-tert-butyl-4-hydroxyphenyl group, are recognized as a potent class of dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govresearchgate.net These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key lipid mediators of inflammation. nih.govthieme-connect.de

Developing compounds that simultaneously inhibit both COX and 5-LOX pathways is a strategic approach in anti-inflammatory therapy. nih.gov This dual inhibition may offer enhanced therapeutic effects and potentially a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway. nih.gov The investigation into di-tert-butyl phenol derivatives has demonstrated that this chemical scaffold is effective in inhibiting both enzymes. nih.gov

The dual inhibition of 5-LOX and COX pathways has significant implications for treating inflammatory diseases. Prostaglandins, produced via the COX pathway, are involved in pain, fever, and inflammation, while leukotrienes, from the 5-LOX pathway, are potent bronchoconstrictors and chemoattractants for leukocytes. nih.gov By blocking both pathways, dual inhibitors can provide a broader spectrum of anti-inflammatory action. This approach is hypothesized to reduce the undesirable side effects associated with traditional NSAIDs, such as gastrointestinal issues, which can be exacerbated by the shunting of arachidonic acid metabolism towards the leukotriene pathway when only COX is inhibited. nih.gov

The anti-inflammatory potential of compounds featuring the di-tert-butyl-hydroxyphenyl moiety has been demonstrated in various experimental models. nih.gov For example, novel synthetic molecules incorporating this group have shown significant anti-inflammatory activity comparable to established drugs like ibuprofen. nih.gov This suggests that the core phenolic structure is a valuable pharmacophore for designing new anti-inflammatory agents. The exploration of compounds like this compound and its derivatives is therefore a logical step in the search for safer and more effective anti-inflammatory therapies. nih.govnih.gov

Interaction with Molecular Targets via Functional Groups

The biological activity of this compound is dictated by the chemical properties of its constituent functional groups: the phenolic hydroxyl group and the nitrile group. These groups enable various noncovalent and potentially covalent interactions with biological macromolecules like enzymes and receptors.

The phenolic hydroxyl (-OH) group is a key feature for molecular recognition at biological targets. stereoelectronics.orgresearchgate.net It is versatile, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs of electrons). stereoelectronics.orgresearchgate.net This dual capacity allows it to form strong, directional interactions within the binding sites of proteins, which is crucial for ligand affinity and specificity. researchgate.net In many enzyme inhibitors and receptor modulators, the phenolic hydroxyl group is essential for anchoring the molecule in the correct orientation for biological activity. pjmhsonline.com However, this group is also susceptible to phase II metabolism, such as glucuronidation, which can limit the oral bioavailability of phenolic compounds. researchgate.net

The nitrile (cyano, -C≡N) group is a unique and valuable functional group in medicinal chemistry. nih.gov It is a polar group with a strong dipole moment, and the nitrogen atom's lone pair can act as a hydrogen bond acceptor. nih.govresearchgate.net This interaction is frequently observed in protein-ligand complexes, where the nitrile engages with hydrogen bond donors from amino acid residues or bridging water molecules. nih.govresearchgate.net

Beyond noncovalent interactions, the nitrile group can serve as an electrophilic "warhead" for covalent inhibitors. nih.govrsc.org The electrophilic carbon atom of the nitrile can undergo nucleophilic attack by residues such as cysteine or serine in an enzyme's active site, leading to the formation of a stable, covalent adduct. nih.gov This mechanism can result in irreversible or reversible inhibition, depending on the stability of the formed bond. nih.govrsc.org The incorporation of a nitrile group has become a prominent strategy in drug design to enhance binding affinity and modulate pharmacokinetic profiles. nih.gov

Exploration in Pharmaceutical and Drug Discovery Research

The 3-(tert-butyl)-4-hydroxyphenyl scaffold is a recognized pharmacophore in drug discovery, serving as a foundational structure for the development of novel therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. dergipark.org.trresearchgate.net

Research has shown that this specific structural unit is crucial for the activity of certain classes of compounds. For instance, derivatives of 3-(tert-butyl)-4-hydroxyphenyl, such as benzoate (B1203000) and benzamide (B126) analogs, have been identified and optimized as antagonists for the Farnesoid X receptor (FXR). nih.gov In these studies, structure-activity relationship (SAR) exploration revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for achieving the desired antagonistic activity against FXR. nih.gov This highlights the value of this scaffold as a starting point for designing molecules that can modulate specific biological targets, making this compound a compound of interest for further derivatization and exploration in various drug discovery programs.

Role as a Bioactive Compound and Pharmaceutical Intermediate

This compound is a notable organic compound recognized for its versatile role in scientific research, particularly in medicinal chemistry and the synthesis of complex organic molecules. Its unique structure, which combines hydroxyl and nitrile functional groups on a benzene (B151609) ring with a sterically hindering tert-butyl group, makes it a valuable building block in pharmaceutical development.

As a pharmaceutical intermediate, this compound serves as a crucial precursor for creating more complex molecules with potential therapeutic value. The presence of the nitrile (-CN) and hydroxyl (-OH) groups offers reactive sites for further chemical modifications. The hydroxyl group can engage in hydrogen bonding with biological targets, while the nitrile group can undergo various chemical transformations, including nucleophilic addition reactions. These features allow medicinal chemists to use this compound as a scaffold to develop novel bioactive agents. For instance, the 3-(tert-butyl)-4-hydroxyphenyl unit has been identified as an essential component in the development of novel antagonists for the Farnesoid X receptor (FXR), a key regulator in metabolic pathways. nih.gov

Beyond its role as a synthetic intermediate, the compound itself has been investigated for its inherent bioactive properties, particularly its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism central to the function of many phenolic antioxidants. wikipedia.org This dual capacity as both a bioactive molecule and a versatile chemical intermediate underscores its significance in modern pharmaceutical research.

Investigation of Potential Therapeutic Applications

Research into this compound and its derivatives has uncovered several potential therapeutic avenues. Its foundational structure is linked to the modulation of important biological targets, suggesting its utility in treating a range of conditions.

One area of investigation is its application as a core structure for developing Farnesoid X receptor (FXR) antagonists. nih.gov FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism, making it a target for diseases such as cholestasis, dyslipidemia, and non-alcoholic fatty liver disease. A study identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512), as a moderate FXR antagonist, highlighting the importance of the 3-(tert-butyl)-4-hydroxyphenyl moiety for this activity. nih.gov

Furthermore, related chemical structures have been explored for their effects on ion channels, which are critical for neuronal signaling. Patent literature indicates that certain hydroxybenzonitrile derivatives are useful as Kv3 channel inhibitors. lookchem.com These channels are implicated in various neurological and psychiatric conditions, suggesting potential applications in treating depression, mood disorders, schizophrenia, and epilepsy. lookchem.com The antioxidant properties of the compound also form a basis for its exploration in therapeutic contexts, as oxidative stress is a contributing factor in numerous diseases. Its use as a protective agent against UV radiation in personal care products further points to its potential for dermatological applications. lookchem.com

Assessment of Cytotoxicity and Drug-Likeness (e.g., Lipinski's Rule of Five)

The evaluation of a compound's drug-likeness and cytotoxicity is a critical step in pharmaceutical research. For this compound, its potential as a therapeutic agent can be initially assessed using frameworks like Lipinski's Rule of Five. drugbank.cometflin.com This rule predicts if a compound is likely to be orally bioavailable based on its physicochemical properties. drugbank.com

The properties of this compound are analyzed against Lipinski's criteria in the table below.

| Lipinski's Rule Parameter | Value for this compound | Threshold | Compliance |

| Molecular Mass | 175.23 Da lead-sciences.com | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (-OH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (O from -OH, N from -CN) | ≤ 10 | Yes |

| LogP (Partition Coefficient) | ~3.5 (estimated) nih.gov | ≤ 5 | Yes |

As the table indicates, this compound adheres to all four of Lipinski's rules, suggesting it possesses favorable physicochemical properties for development as an orally administered drug.

Regarding its cytotoxicity, direct studies on this compound are limited in publicly available literature. However, research on structurally similar phenolic antioxidants like tert-butylhydroquinone (TBHQ) and butylated hydroxyanisole (BHA) shows that these compounds can exhibit cytotoxic, genotoxic, and carcinogenic effects at high doses. nih.govresearchgate.net For example, TBHQ has been shown to induce oxidative stress and apoptosis in certain cell types and its oxidation product, tert-butyl-p-benzoquinone (tBQ), is noted to be more toxic and volatile. nih.gov These findings underscore the importance of dose and metabolic activation when assessing the safety of phenolic compounds.

For instance, research on enantiomers of a related compound, tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate, demonstrated cytotoxic and pro-apoptotic activity against several leukemia cell lines (HL60, Jurkat). nih.gov Notably, these compounds showed low toxicity against normal human peripheral blood mononuclear cells (PBMCs), indicating a degree of selectivity for cancerous cells. nih.gov Another study on microbially-mediated phenolic catabolites found that they exerted differential geno-protective activities in normal and adenocarcinoma colon cell lines, suggesting that the cellular context (normal vs. cancerous) can influence the biological effect of these types of molecules. researchgate.net These examples suggest that the broader class of compounds to which this compound belongs may possess the potential for selective activity, a crucial attribute for developing new anti-cancer drugs. nih.gov

Comparative Analysis with Structurally Similar Compounds

This compound shares a core structural motif with a class of widely used synthetic phenolic antioxidants, most notably Butylated Hydroxytoluene (BHT). wikipedia.org Both molecules feature a phenol ring with bulky tert-butyl groups, which are critical to their antioxidant function.

The primary role of these compounds as antioxidants is to inhibit free radical-mediated oxidation. wikipedia.org They achieve this by donating the hydrogen atom from their phenolic hydroxyl group to peroxy radicals, thereby terminating the autocatalytic chain reaction of oxidation. wikipedia.org The presence of electron-donating alkyl groups (like tert-butyl) on the ring increases the electron density of the hydroxyl group, which enhances its reactivity toward free radicals. wikipedia.org Furthermore, the steric hindrance provided by the bulky tert-butyl groups helps to stabilize the resulting phenoxy radical, preventing it from initiating new oxidation chains. wikipedia.orgmdpi.com This shared mechanism is the basis for the antioxidant properties observed in this compound, BHT, and other related compounds like butylated hydroxyanisole (BHA). differencebetween.com While BHT is extensively used as a preservative in foods, cosmetics, and industrial fluids, the applications of this compound are more focused within the realm of pharmaceutical synthesis. europa.eu

Despite their similarities, the key structural difference between this compound and BHT dictates their distinct functional roles and applications. This difference lies in the substituent at the para-position (position 4) of the phenol ring. In this compound, this position is occupied by a nitrile group (-C≡N), whereas in BHT it is a methyl group (-CH₃). wikipedia.org

| Feature | This compound | Butylated Hydroxytoluene (BHT) |

| Core Structure | 4-hydroxy-3-(tert-butyl)phenol | 4-methyl-2,6-di-(tert-butyl)phenol |

| Key Functional Group (para) | Nitrile (-C≡N) lead-sciences.com | Methyl (-CH₃) |

| Electronic Effect of Group | Electron-withdrawing | Electron-donating |

| Primary Function | Pharmaceutical intermediate, bioactive research compound nih.gov | Antioxidant preservative in food, cosmetics, industrial fluids wikipedia.orgeuropa.eu |

| Reactivity | Nitrile and hydroxyl groups provide sites for synthesis | Primarily acts as a radical scavenger wikipedia.org |

This substitution has significant functional implications:

Electronic Properties : The methyl group in BHT is electron-donating, which enhances the hydrogen-donating ability of the hydroxyl group, making it a highly effective antioxidant. wikipedia.org Conversely, the nitrile group in this compound is electron-withdrawing. This alters the electronic profile of the phenol ring and the reactivity of the hydroxyl group.

Chemical Reactivity and Synthetic Utility : The nitrile group is a versatile functional group that is not present in BHT. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other organic reactions. This chemical handle is what makes this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents, a role for which the relatively inert methyl group of BHT is unsuited. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular features—such as steric, electronic, and hydrophobic properties—affect a molecule's potency, QSAR models serve as predictive tools in drug discovery and development. nih.gov These models are instrumental in designing new, more effective compounds, optimizing lead candidates, and predicting the activity of untested molecules, thereby streamlining the research and development process.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are highly relevant for understanding and predicting the biological activities of its derivatives. The structural motif of a substituted hydroxyphenyl is a common scaffold in medicinal chemistry, and QSAR studies on analogous compounds can provide valuable insights. Research on derivatives has highlighted that the 3-(tert-butyl)-4-hydroxyphenyl unit is crucial for certain biological activities. nih.gov

A significant area of research for compounds containing the cyanophenol moiety is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for anticancer drug design. nih.govnih.gov QSAR studies have been instrumental in the discovery and optimization of STAT3 inhibitors. nih.govnih.gov These studies often involve developing pharmacophore models to predict optimized inhibitors that can effectively bind to the STAT3 SH2 domain, a critical step in its activation pathway. nih.govnih.gov

For instance, a 3D-QSAR pharmacophore model was developed by analyzing known STAT3 dimerization disruptors. nih.gov This model identified three key subpockets on the SH2 domain surface (labeled A, B, and C) that are accessible to small-molecule inhibitors. nih.gov The analysis revealed that most potent inhibitors occupy at least two of these subpockets, with a consistent interaction within subpocket A, which is characterized by polar residues like Lys591, Ser611, Ser613, and Arg609. nih.govacs.org The interactions are predominantly through hydrogen bond donor or acceptor groups on the inhibitor. acs.org Such models allow researchers to predict how modifications to a scaffold, like that of this compound, might enhance binding affinity and inhibitory activity against STAT3.

To illustrate the application of QSAR in a relevant context, the following table presents data from a study on purine-scaffold molecules as STAT3 inhibitors. This data showcases the correlation between structural modifications and biological activity, a cornerstone of QSAR analysis.

| Compound | Structure | Binding Affinity (KD, µM) | DNA-Binding Inhibition (IC50, µM) |

|---|---|---|---|

| S3I-V3-31 | Purine scaffold with specific substitutions | 1.5 ± 0.2 | 22 ± 4 |

| S3I-V3-32 | Purine scaffold with different substitutions | 0.8 ± 0.1 | 30 ± 5 |

| S3I-V3-34 | Purine scaffold with varied functional groups | 1.2 ± 0.3 | 25 ± 3 |

| S3I-V4-01 | Purine scaffold with alternative substitutions | 12 ± 2 | 60 ± 8 |

This table is representative of data used in QSAR studies and is based on findings from research on purine-scaffold STAT3 inhibitors, not this compound itself. Data adapted from a study on purine-scaffold STAT3 inhibitors. nih.gov

Furthermore, QSAR studies have been conducted on structurally related compounds, such as 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives, for their anti-inflammatory activity. researchgate.net These analyses have demonstrated that the biological activity of these analogs correlates significantly with thermodynamic and sterimol parameters, highlighting the importance of the size and lipophilicity of substituents in determining their anti-inflammatory effects. researchgate.net

Applications in Materials Science and Industrial Contexts

Utilization in Polymer and Advanced Material Production

In the polymer industry, the longevity and performance of materials are often dictated by their ability to withstand environmental stressors such as heat, light, and oxygen. 3-(tert-Butyl)-4-hydroxybenzonitrile plays a critical role as a stabilizing agent, enhancing the durability and lifespan of polymeric products.

One of the primary applications of this compound is as a hindered phenolic antioxidant. nih.gov These types of antioxidants are essential in preventing the degradation of polymers during high-temperature processing and throughout their service life. amfine.com The tert-butyl group in the ortho position to the hydroxyl group sterically hinders the phenol (B47542), which is key to its high antioxidant activity. nih.gov

Table 1: Comparison of Hindered Phenolic Antioxidants and Their Efficacy

| Antioxidant Type | General Structure | Mechanism of Action | Common Polymer Applications |

| This compound | Phenol with tert-butyl and cyano groups | Radical Scavenger | Polyolefins, Styrenic Polymers |

| Butylated Hydroxytoluene (BHT) | Methylphenol with two tert-butyl groups | Radical Scavenger | Polyolefins, Elastomers |

| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Radical Scavenger | Polyolefins, Polyamides, Polyesters |

This table provides a general comparison of different types of hindered phenolic antioxidants.

In addition to thermal stability, protection against ultraviolet (UV) radiation is crucial for many polymeric materials, especially those used in outdoor applications. Exposure to UV light can lead to photo-oxidation, causing brittleness, cracking, and discoloration. While hindered amine light stabilizers (HALS) are a major class of UV stabilizers, hindered phenols like this compound can also contribute to light stability. amfine.comgoogle.com They can help to protect the polymer by quenching radicals formed upon UV exposure. Often, they are used in synergistic combinations with other UV absorbers and HALS to provide comprehensive protection against photodegradation. amfine.com

Role as an Antioxidant in Polymer Stabilization

Synthesis of Specialty Chemicals and Intermediates